molecular formula C9H16O3 B11101136 4-Oxopentyl butyrate

4-Oxopentyl butyrate

Cat. No.: B11101136
M. Wt: 172.22 g/mol
InChI Key: VSSOMYASXMOOHB-UHFFFAOYSA-N
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Description

4-Oxopentyl butyrate is an organic compound classified as an ester Esters are known for their pleasant aromas and are commonly used in fragrances and flavorings The chemical structure of this compound consists of a butyrate group attached to a 4-oxopentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxopentyl butyrate can be synthesized through the esterification of butyric acid with 4-oxopentanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction is as follows:

Butyric acid+4-OxopentanolH2SO44-Oxopentyl butyrate+Water\text{Butyric acid} + \text{4-Oxopentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Butyric acid+4-OxopentanolH2​SO4​​4-Oxopentyl butyrate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the removal of water during the reaction can drive the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

4-Oxopentyl butyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butyric acid and 4-oxopentanol.

    Reduction: The carbonyl group in the 4-oxopentyl chain can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The 4-oxopentyl chain can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using dilute hydrochloric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the 4-oxopentyl chain.

Major Products Formed

    Hydrolysis: Butyric acid and 4-oxopentanol.

    Reduction: 4-Hydroxypentyl butyrate.

    Oxidation: Various carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

4-Oxopentyl butyrate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound’s potential biological activity is explored in studies related to enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is conducted to investigate its potential therapeutic effects and its role as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the formulation of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-Oxopentyl butyrate involves its interaction with specific molecular targets and pathways. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. The released compounds can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-Oxopentyl butyrate can be compared with other esters such as:

    Ethyl butyrate: Known for its fruity aroma and used in flavorings.

    Methyl butyrate: Also used in fragrances and flavorings with a similar fruity scent.

    Butyl acetate: Commonly used as a solvent in the production of lacquers and paints.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties compared to other esters. Its 4-oxopentyl chain provides additional functional groups that can participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

4-oxopentyl butanoate

InChI

InChI=1S/C9H16O3/c1-3-5-9(11)12-7-4-6-8(2)10/h3-7H2,1-2H3

InChI Key

VSSOMYASXMOOHB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCCC(=O)C

Origin of Product

United States

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